2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Overview
Description
- It belongs to the benzodiazepine family, which includes several important pharmaceuticals.
- The compound’s structure consists of a benzene ring fused with a diazepine ring, containing a carbonyl group (aldehyde) and a nitro group.
- Its synthesis and applications have attracted scientific interest due to its potential biological activities.
2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde: is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology and Medicine: Limited research, but potential as a pharmacophore for drug development.
Industry: May find applications in materials science or organic synthesis.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with GABA receptors or other neuronal targets.
Pathways: Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The nitro and aldehyde groups in our compound distinguish it from these related benzodiazepines.
Remember that while this compound shows promise, more research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C11H11N3O4 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-methyl-7-nitro-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
InChI |
InChI=1S/C11H11N3O4/c1-7-4-11(16)12-9-3-2-8(14(17)18)5-10(9)13(7)6-15/h2-3,5-7H,4H2,1H3,(H,12,16) |
InChI Key |
BYARTMJTIRRZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=C(N1C=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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